molecular formula C3H9Al B3029685 三甲基铝 CAS No. 75-24-1

三甲基铝

货号 B3029685
CAS 编号: 75-24-1
分子量: 72.09 g/mol
InChI 键: JLTRXTDYQLMHGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trimethylaluminum (TMA) is one of the simplest examples of an organoaluminum compound. Despite its name, it has the formula Al2(CH3)6, as it exists as a dimer. This colorless liquid is pyrophoric and is an industrially important compound .


Synthesis Analysis

TMA is prepared via a two-step process that can be summarized as follows: 2 Al + 6 CH3Cl + 6 Na → Al2(CH3)6 + 6 NaCl . It is the most reactive and volatile among all organoaluminium compounds .


Molecular Structure Analysis

In TMA, the Al-C (terminal) and Al-C (bridging) distances are 1.97 and 2.14 Å, respectively. The Al center is tetrahedral .


Chemical Reactions Analysis

TMA reacts with certain nucleophilic functional groups on the polymer surface during the first several ALD cycles . The reaction of TMA with water is much faster than with O2 .


Physical And Chemical Properties Analysis

TMA is a colorless liquid with a density of 0.752 g/cm3. It has a melting point of 15 °C and a boiling point of 125–130 °C .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Trimethylaluminum (TMA), focusing on six unique fields:

Atomic Layer Deposition (ALD)

Trimethylaluminum is widely used as a precursor in Atomic Layer Deposition (ALD) to form aluminum oxide (Al₂O₃) thin films. ALD is a technique for creating high-quality, conformal thin films with precise thickness control at the atomic level. TMA reacts with water or ozone to deposit Al₂O₃ layers, which are essential in semiconductor manufacturing, protective coatings, and nanotechnology .

Chemical Vapor Deposition (CVD)

In Chemical Vapor Deposition (CVD), TMA is used to deposit aluminum-containing films. This process is crucial for creating materials with specific electrical, thermal, and mechanical properties. TMA’s role in CVD is particularly significant in the production of optoelectronic devices, such as LEDs and laser diodes, where it helps form high-quality AlInGaN quaternary epilayers .

Optoelectronic Materials

In the field of optoelectronics, TMA is used to create materials with specific optical properties. By adjusting the flow rate of TMA in the deposition process, researchers can control the surface morphology and optical properties of AlInGaN films. This is crucial for developing efficient UV and visible light-emitting diodes (LEDs) and laser diodes (LDs) .

Theoretical and Computational Chemistry

Trimethylaluminum is also a subject of theoretical and computational chemistry studies. Researchers use density functional theory (DFT) and other computational methods to investigate the reaction mechanisms of TMA with various reactants, such as ozone. These studies help in understanding the fundamental processes involved in ALD and CVD, leading to the development of better materials and processes .

Thermochemical Studies

TMA is studied for its thermochemical properties, which are important for understanding its behavior in various chemical processes. Researchers investigate the enthalpy and entropy changes associated with TMA’s vaporization and reactions. These studies provide valuable data for optimizing industrial processes that involve TMA .

作用机制

Target of Action

Trimethylaluminum (TMA) is an organoaluminium compound . It primarily targets metal halides and water molecules . The compound is highly reactive, acting as a reducing and alkylating agent .

Mode of Action

TMA exists as a dimer with the formula Al2(CH3)6 . It is pyrophoric, reacting violently with air and water . TMA reacts with many metal halides to install alkyl groups . When combined with gallium trichloride, it gives trimethylgallium . TMA also reacts with aluminium trichloride to give (AlMe2Cl)2 .

Biochemical Pathways

TMA is involved in the production of methylaluminoxane , an activator for Ziegler-Natta catalysts for olefin polymerization . It is also employed as a methylation agent . In the presence of amines, TMA forms adducts R3N-AlMe3 .

Pharmacokinetics

As a pyrophoric compound, TMA reacts violently with air and water, limiting its bioavailability . It is typically handled and stored under inert conditions to prevent unwanted reactions .

Result of Action

The reaction of TMA with metal halides results in the formation of alkyl groups . When TMA reacts with water, it readily hydrolyzes to form aluminium oxides and methane . Under controlled conditions, the reaction can be stopped to give methylaluminoxane .

Action Environment

The reactivity and stability of TMA are heavily influenced by environmental factors. It is pyrophoric and reacts violently with air and water . Therefore, TMA is typically handled and stored under inert conditions to prevent unwanted reactions . Its use in industrial applications, such as the production of polyolefins and semiconductor fabrication, is carried out under controlled conditions .

安全和危害

TMA is highly flammable and pyrophoric. It can cause severe skin burns and eye damage. It may be harmful if inhaled, absorbed through skin, or swallowed .

未来方向

There is growing interest in low-temperature ALD and ALD-inspired processes for newer and more wide-ranging applications, including integration with biological and synthetic polymer structures .

Relevant Papers Several papers have been published on TMA, including studies on its reactions with common organic functional groups , a computer study of the condensed phases and the gas phase dimer , and progress and future directions for atomic layer deposition and ALD-based chemistry .

属性

IUPAC Name

trimethylalumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.Al/h3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRXTDYQLMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Al](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058787
Record name Aluminum, trimethyl-
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Molecular Weight

72.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index]
Record name Aluminum, trimethyl-
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Vapor Pressure

12.4 [mmHg]
Record name Trimethylaluminum
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Product Name

Trimethylaluminum

CAS RN

75-24-1
Record name Trimethylaluminum
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Q & A

ANone: TMA reacts with hydroxyl groups on surfaces during ALD, forming Al-O bonds and releasing methane as a byproduct. [, , , ] This self-limiting reaction enables the controlled deposition of thin Al2O3 films. [, , , ]

ANone: TMA acts as a reducing agent, effectively removing native oxides from semiconductor surfaces such as Ge and InGaAs. [, ] This cleaning process is crucial for achieving high-quality interfaces in semiconductor devices. [, ]

ANone: At low temperatures, TMA physisorbs to the ester carbonyl groups of PMMA. [] At elevated temperatures (above 100 °C), TMA reacts with PMMA, forming covalent bonds between the aluminum atom and the oxygen atom of the ester group. [] This interaction can be used to modify the properties of polymers. []

ANone: The molecular formula of TMA is Al(CH3)3. It has a molecular weight of 72.08 g/mol. [, ]

ANone: Infrared (IR) and Raman spectroscopy are commonly used to identify TMA and its reaction products. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy (both 1H, 13C, and 27Al) provides information about the structure and bonding in TMA complexes. [, , ] X-ray photoelectron spectroscopy (XPS) helps analyze the elemental composition and chemical states of TMA-modified surfaces. [, , , ]

ANone: TMA is highly pyrophoric and reacts violently with air and moisture. [, ] Therefore, it must be handled under inert atmosphere conditions. [, ]

ANone: Oxygen contamination increases the decomposition temperature of TMA and can lead to the formation of unwanted aluminum oxide species during deposition processes. [] Maintaining low oxygen levels (below 0.1 ppm) is crucial for controlling TMA decomposition and achieving desired film properties. []

ANone: TMA reacts with water to form partially hydrolyzed TMA (PHT), which can serve as a heterogeneous cocatalyst in olefin polymerization with metallocene complexes. [] PHT activates the metallocene catalyst by abstracting a methyl group, generating a cationic active species for polymerization. []

ANone: TMA acts as a cocatalyst with tridentate bis(imino)pyridinyliron complexes in ethylene polymerization. [] The presence of TMA leads to the formation of highly active catalytic species, enabling the production of polyethylene with controlled molecular weight and narrow dispersity. []

ANone: Density functional theory (DFT) calculations provide insights into the reaction mechanisms, energetics, and structures of TMA complexes and intermediates. [, , ] These calculations are valuable for predicting the stability of reaction products and elucidating reaction pathways. [, , ]

ANone: Molecular modeling helps visualize the interactions between TMA and polymers like PIM-1. [] These simulations predict the formation of stable coordination complexes between TMA and the nitrile groups in PIM-1, providing insights into the mechanism of vapor-phase infiltration. []

ANone: Using alternative aluminum alkoxide precursors, such as aluminum tri-isopropoxide (TIPA) and aluminum tri-sec-butoxide (ATSB), offers advantages in terms of safety and handling compared to TMA. [, ] These precursors exhibit different reactivity and deposition characteristics compared to TMA, affecting the growth rate and properties of the deposited films. [, ]

ANone: TMA has been a crucial component in the development of metalorganic chemical vapor deposition (MOCVD) and ALD techniques for depositing thin films. [, , , , ] Its use has enabled the fabrication of advanced semiconductor devices, high-performance coatings, and various other technological advancements. [, , , , ]

ANone: The study of TMA involves collaborations between chemists, materials scientists, physicists, and engineers. This interdisciplinary research has led to significant advancements in fields such as microelectronics, catalysis, and polymer science. [, , , ] For example, understanding the surface chemistry of TMA on semiconductors is crucial for developing next-generation electronic devices. [, ] Similarly, exploring TMA's interactions with polymers opens up new avenues for designing advanced hybrid materials. [, ]

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